
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that belongs to the quinazolinone family. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The quinazolinone scaffold in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
Anti-inflammatory Activity
The presence of a morpholine moiety suggests possible anti-inflammatory properties. Inflammation plays a crucial role in various diseases, including autoimmune disorders and neurodegenerative conditions. Investigating the impact of this compound on inflammatory pathways could yield valuable insights for drug development .
Neuroprotective Effects
Given the central nervous system’s vulnerability to oxidative stress and neurodegeneration, compounds with neuroprotective potential are highly sought after. The sulfanylidene group in this quinazolinone derivative may confer neuroprotective effects. Researchers have explored its ability to mitigate oxidative damage, enhance neuronal survival, and potentially combat neurodegenerative diseases .
Antimicrobial Activity
Quinazolinones have exhibited antimicrobial properties, and this chlorinated derivative could follow suit. Investigations into its antibacterial, antifungal, and antiviral activities are warranted. Understanding its mode of action and potential synergy with existing antimicrobial agents could lead to novel therapeutic strategies .
Gut Microbiome Modulation
Emerging research highlights the gut-brain axis’s significance in health and disease. The gut microbiome’s communication with the brain has implications for conditions like Alzheimer’s disease. Maintaining a healthy gut microbiome, possibly through probiotics, could be a promising avenue for Alzheimer’s treatment .
Chemical Biology and Target Identification
Researchers can use this compound as a chemical probe to identify its protein targets within cells. By employing techniques like affinity chromatography and mass spectrometry, scientists can uncover its binding partners, shedding light on cellular pathways and potential therapeutic targets .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 6-chloro-3-(prop-2-en-1-ylsulfanyl)-2H-quinazolin-4-one with 3-morpholin-4-ylpropan-1-amine in the presence of a suitable catalyst.", "Starting Materials": [ "6-chloro-3-(prop-2-en-1-ylsulfanyl)-2H-quinazolin-4-one", "3-morpholin-4-ylpropan-1-amine" ], "Reaction": [ "To a stirred solution of 6-chloro-3-(prop-2-en-1-ylsulfanyl)-2H-quinazolin-4-one in a suitable solvent, add 3-morpholin-4-ylpropan-1-amine and a suitable catalyst.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and filter the solid obtained.", "Wash the solid with a suitable solvent and dry to obtain the desired product." ] } | |
CAS-Nummer |
422527-24-0 |
Molekularformel |
C15H18ClN3O2S |
Molekulargewicht |
339.84 |
IUPAC-Name |
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18ClN3O2S/c16-11-2-3-13-12(10-11)14(20)19(15(22)17-13)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22) |
InChI-Schlüssel |
JAYBNRRVPGYVNR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)
![2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid](/img/structure/B2658699.png)
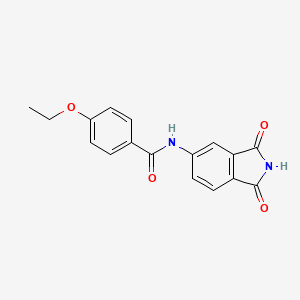
![N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2658703.png)
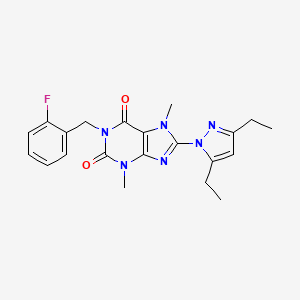
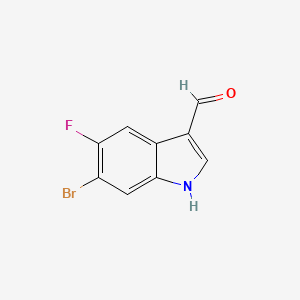


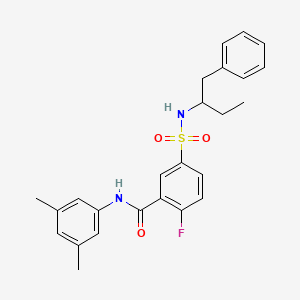

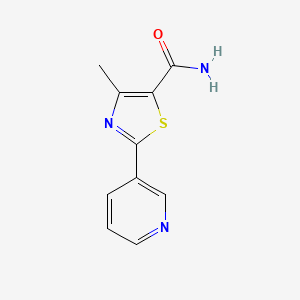
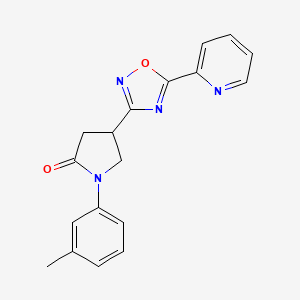
![3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2658717.png)
